molecular formula C8H13NO B13155262 5-(Cyclopropylamino)pent-1-en-3-one

5-(Cyclopropylamino)pent-1-en-3-one

Cat. No.: B13155262
M. Wt: 139.19 g/mol
InChI Key: ARJAFWMQKIUYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclopropylamino)pent-1-en-3-one is an organic compound with the molecular formula C8H13NO It is characterized by the presence of a cyclopropylamino group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylamino)pent-1-en-3-one typically involves the reaction of cyclopropylamine with a suitable precursor, such as pent-1-en-3-one. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include catalysts and solvents that facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, advanced catalytic systems, and efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylamino)pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Cyclopropylamino)pent-1-en-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylamino)pent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Penten-3-one: An enone that is structurally similar but lacks the cyclopropylamino group.

    Ethyl vinyl ketone: Another related compound with a similar backbone but different substituents.

Uniqueness

5-(Cyclopropylamino)pent-1-en-3-one is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

5-(cyclopropylamino)pent-1-en-3-one

InChI

InChI=1S/C8H13NO/c1-2-8(10)5-6-9-7-3-4-7/h2,7,9H,1,3-6H2

InChI Key

ARJAFWMQKIUYQY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CCNC1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.